molecular formula C22H14N2O6 B14242442 1,4-Bis(4-nitrophenoxy)naphthalene CAS No. 211446-28-5

1,4-Bis(4-nitrophenoxy)naphthalene

Cat. No.: B14242442
CAS No.: 211446-28-5
M. Wt: 402.4 g/mol
InChI Key: WICRUAUCZOCNAO-UHFFFAOYSA-N
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Description

1,4-Bis(4-nitrophenoxy)naphthalene is an organic compound that belongs to the class of aromatic ethers It consists of a naphthalene core with two 4-nitrophenoxy groups attached at the 1 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis(4-nitrophenoxy)naphthalene can be synthesized through the nucleophilic aromatic substitution reaction. The typical synthetic route involves the reaction of 1,4-dihydroxynaphthalene with p-fluoronitrobenzene in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-dimethylacetamide (DMAc) . The reaction is carried out under reflux conditions to facilitate the substitution process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(4-nitrophenoxy)naphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4-Bis(4-nitrophenoxy)naphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Bis(4-nitrophenoxy)naphthalene primarily involves its ability to undergo various chemical transformations. The nitro groups can be reduced to amino groups, which can then participate in further reactions, such as polymerization. The aromatic ether linkages provide flexibility and stability to the resulting polymers, making them suitable for high-performance applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the naphthalene core, which imparts distinct chemical and physical properties. Its ability to form flexible and stable polymers makes it particularly valuable in materials science and industrial applications.

Properties

CAS No.

211446-28-5

Molecular Formula

C22H14N2O6

Molecular Weight

402.4 g/mol

IUPAC Name

1,4-bis(4-nitrophenoxy)naphthalene

InChI

InChI=1S/C22H14N2O6/c25-23(26)15-5-9-17(10-6-15)29-21-13-14-22(20-4-2-1-3-19(20)21)30-18-11-7-16(8-12-18)24(27)28/h1-14H

InChI Key

WICRUAUCZOCNAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2OC3=CC=C(C=C3)[N+](=O)[O-])OC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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